2-Ethyl-2-methylsuccinonitrile

Übersicht

Beschreibung

2-Ethyl-2-methylsuccinonitrile is an organic compound with the molecular formula C7H10N2This compound is characterized by its colorless to pale yellow oily appearance and is slightly soluble in chloroform and methanol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Ethyl-2-methylsuccinonitrile can be synthesized through various synthetic routes. One common method involves the reaction of 2-ethyl-2-methylsuccinic acid with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the nitrile compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the catalytic dehydration of 2-ethyl-2-methylsuccinic acid using a suitable catalyst under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-2-methylsuccinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding carboxylic acid.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce the corresponding amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Major Products Formed

Oxidation: 2-Ethyl-2-methylsuccinic acid.

Reduction: 2-Ethyl-2-methylbutanediamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Introduction to 2-Ethyl-2-methylsuccinonitrile

This compound (C7H10N2) is a nitrile compound that has garnered attention for its diverse applications in various scientific fields, particularly in polymer chemistry and energy storage systems. This compound is characterized by its unique chemical structure, which allows it to participate in several chemical reactions and processes.

Polymer Chemistry

Synthesis of Functional Polymers

this compound is utilized in the synthesis of poly(2-oxazoline) polymers. These polymers exhibit amphiphilic properties, making them suitable for drug delivery systems. The ability to modify the polymer's end groups using this compound allows for enhanced functionalization and control over the physical and chemical properties of the resulting materials. For instance, studies have shown that polymers synthesized with this compound can encapsulate hydrophobic drugs effectively, such as curcumin, demonstrating significant drug loading capacities .

Self-Assembly Behavior

The self-assembly behavior of poly(2-ethyl-2-oxazoline) derivatives has been explored extensively. When functionalized with this compound, these polymers can form micelles in aqueous solutions, which are crucial for drug delivery applications. The size and stability of these micelles are influenced by the degree of functionalization achieved through the use of this compound .

Electrochemical Applications

Non-Aqueous Electrolyte Solutions

Another significant application of this compound is in non-aqueous electrolyte solutions for lithium-ion batteries. It serves as a component that enhances the electrochemical performance and stability of the electrolyte, contributing to higher energy densities and improved cycle life characteristics of the batteries. The incorporation of this compound into electrolyte formulations has been shown to optimize ionic conductivity and thermal stability, which are critical for battery efficiency .

Pharmaceutical Applications

Drug Development

The compound's role in drug formulation extends beyond simple encapsulation; it also aids in the stabilization of drug molecules within polymer matrices. Research indicates that polymers containing this compound can improve the solubility and bioavailability of certain pharmaceutical compounds, making them more effective in therapeutic applications .

Material Science

Thermal Stability and Mechanical Properties

In material science, this compound contributes to enhancing the thermal stability and mechanical properties of various polymer blends. The incorporation of this nitrile into polymer matrices has been linked to improved glass transition temperatures (Tg), which is essential for applications requiring durable materials under varying temperature conditions .

Case Study 1: Drug Delivery Systems

A recent study investigated the encapsulation efficiency of curcumin using poly(2-ethyl-2-oxazoline) derivatives functionalized with this compound. The results indicated a maximum drug loading capacity of up to 16 wt%, showcasing the potential for developing advanced drug delivery systems that leverage this compound's unique properties .

Case Study 2: Lithium-Ion Batteries

In another study focusing on energy storage solutions, researchers formulated non-aqueous electrolytes incorporating this compound into lithium-ion batteries. The findings demonstrated significant improvements in ionic conductivity and cycle stability, positioning this compound as a critical component in next-generation battery technologies .

Wirkmechanismus

The mechanism of action of 2-ethyl-2-methylsuccinonitrile involves its interaction with specific molecular targets and pathways. In biochemical reactions, the nitrile group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in various metabolic pathways. The compound’s reactivity with nucleophiles also allows it to form covalent bonds with target molecules, influencing their biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methylsuccinonitrile

- 2-Ethylsuccinonitrile

- 2-Methylbutanedinitrile

Comparison

2-Ethyl-2-methylsuccinonitrile is unique due to the presence of both ethyl and methyl groups on the succinonitrile backbone. This structural feature imparts distinct chemical and physical properties, such as solubility and reactivity, compared to its similar compounds. For instance, 2-methylsuccinonitrile lacks the ethyl group, resulting in different reactivity patterns and applications .

Biologische Aktivität

2-Ethyl-2-methylsuccinonitrile (C7H10N2) is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

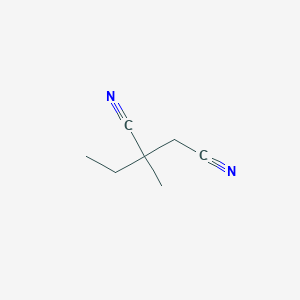

Chemical Structure and Properties

This compound is an organic compound characterized by the following structural formula:

Its molecular structure includes two cyano groups attached to a succinic acid derivative, which may influence its reactivity and biological interactions.

The biological activities of this compound can be attributed to its ability to interact with various biological systems. Research indicates that compounds containing nitrile groups often exhibit diverse pharmacological effects, including:

- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which may contribute to cellular protection against oxidative stress.

- Antimicrobial Effects : Some derivatives of succinonitrile compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

Case Studies

- Antioxidant Properties : A study evaluated the antioxidant activity of related compounds and found that certain nitriles exhibit strong free radical scavenging abilities. This suggests that this compound may possess similar properties, potentially offering protective effects against oxidative damage in cells.

- Antimicrobial Activity : In a recent investigation, derivatives of succinonitriles were tested against various bacterial strains. The results indicated moderate to high antibacterial activity, particularly against Gram-positive bacteria. This highlights the potential of this compound as a candidate for developing new antimicrobial agents.

Comparative Biological Activity Table

| Compound | Antioxidant Activity | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Moderate | Potential for therapeutic use |

| Related Nitrile Derivative A | High | Low | Strong antioxidant but less antimicrobial |

| Related Nitrile Derivative B | Moderate | High | Effective against Gram-positive bacteria |

Research Findings

Recent studies have focused on the synthesis and evaluation of biological activities of various nitriles, including this compound. The findings suggest that:

- Synthesis Techniques : Efficient synthetic routes have been developed for producing this compound, facilitating further research into its biological applications.

- In Vivo Studies : Preliminary in vivo studies indicate potential therapeutic benefits in models of oxidative stress and infection, warranting further exploration.

Eigenschaften

IUPAC Name |

2-ethyl-2-methylbutanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-3-7(2,6-9)4-5-8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZGLUQLFIHGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961925 | |

| Record name | 2-Ethyl-2-methylbutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4172-97-8 | |

| Record name | 2-Ethyl-2-methylbutanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4172-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-methylsuccinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004172978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2-methylbutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-methylsuccinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.